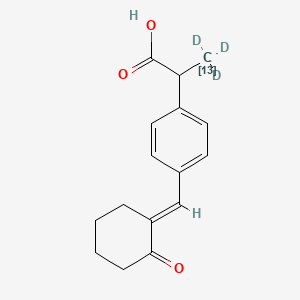
Pelubiprofen-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pelubiprofen-13C,d3 is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Pelubiprofen. Pelubiprofen is an orally active, non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid family. It exhibits relatively selective effects on cyclooxygenase-2 (COX-2) activity, making it effective in reducing inflammation and pain .
Métodos De Preparación
The preparation of Pelubiprofen-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Pelubiprofen molecule. The synthetic route typically involves the following steps:
Synthesis of labeled intermediates: The process begins with the synthesis of intermediates labeled with deuterium and carbon-13.
Coupling reactions: These labeled intermediates are then coupled with other reactants to form the final this compound compound.
Purification: The product is purified through crystallization, filtration, and drying to obtain this compound with the desired isotopic labeling
Análisis De Reacciones Químicas
Pelubiprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pelubiprofen-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of Pelubiprofen. The incorporation of stable isotopes allows for precise quantitation and tracking of the compound in various chemical processes.
Biology: In biological research, it is used to study the effects of Pelubiprofen on cellular pathways and molecular targets. The labeled compound helps in understanding the distribution and interaction of Pelubiprofen within biological systems.
Medicine: this compound is utilized in clinical research to investigate the pharmacodynamics and pharmacokinetics of Pelubiprofen. It aids in the development of safer and more effective NSAIDs by providing insights into the drug’s behavior in the human body.
Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations of Pelubiprofen.
Mecanismo De Acción
Pelubiprofen-13C,d3 exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, Pelubiprofen inhibits the transforming growth factor-β activated kinase 1-IκB kinase β-NF-κB pathway, contributing to its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Pelubiprofen-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pelubiprofen: The non-labeled version of Pelubiprofen, which lacks the stable isotopic markers.
Celecoxib: Another COX-2 selective NSAID used for similar therapeutic purposes.
Ibuprofen: A widely used NSAID that belongs to the same 2-arylpropionic acid family but has different pharmacokinetic and pharmacodynamic properties.
The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and quantitation in various studies .
Propiedades
Fórmula molecular |
C16H18O3 |
|---|---|
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl](313C)propanoic acid |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+/i1+1D3 |
Clave InChI |
AUZUGWXLBGZUPP-QAXVRLAXSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















